molecular formula C9H10N2O2 B182397 6-Nitro-2,3-dihydro-1H-inden-1-amine CAS No. 62658-54-2

6-Nitro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B182397
CAS No.: 62658-54-2
M. Wt: 178.19 g/mol
InChI Key: ROSHRXGQJBKFEG-UHFFFAOYSA-N
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Description

6-Nitro-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Biological Activity

6-Nitro-2,3-dihydro-1H-inden-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Chemical Formula : C9H10N2O2
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 24623-24-3

Biological Activities

This compound has been studied for various biological activities, including:

  • MAO-B Inhibition :
    • Monoamine oxidase B (MAO-B) is an enzyme implicated in the metabolism of neurotransmitters. Compounds similar to 6-nitro derivatives have shown promising MAO-B inhibitory activity, which is significant for treating neurodegenerative disorders like Parkinson's disease. For instance, derivatives of 2,3-dihydro-1H-inden-1-amine exhibited IC50 values comparable to established MAO-B inhibitors like Selegiline .
  • Antimicrobial Activity :
    • Nitro compounds are known for their antimicrobial properties. The nitro group in 6-nitro compounds can induce redox reactions leading to microbial cell death. Research indicates that such compounds may be effective against a range of pathogens including Helicobacter pylori and Mycobacterium tuberculosis .
  • Anticancer Properties :
    • Preliminary studies suggest that nitro-substituted indenes may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) which can lead to cell death .

The biological effects of this compound are primarily attributed to its structural features:

  • Nitro Group Activity : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to toxicity in microbial cells and potential antitumor effects in cancer cells.
  • Enzyme Inhibition : As a potential MAO-B inhibitor, this compound may modulate neurotransmitter levels by inhibiting the breakdown of dopamine, thus enhancing dopaminergic signaling in the brain.

Research Findings and Case Studies

StudyFindings
Research on MAO-B Inhibitors Identified several derivatives with IC50 values ranging from 0.11 μM to 0.48 μM, indicating strong MAO-B inhibitory activity comparable to Selegiline.
Antimicrobial Activity Assessment Demonstrated that nitro compounds exhibit broad-spectrum antimicrobial activity through redox mechanisms that induce cell death in various microorganisms.
Anticancer Activity Evaluation Nitro compounds showed potential in inducing apoptosis in cancer cell lines through ROS generation and subsequent cellular stress responses.

Properties

IUPAC Name

6-nitro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-9-4-2-6-1-3-7(11(12)13)5-8(6)9/h1,3,5,9H,2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSHRXGQJBKFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494787
Record name 6-Nitro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62658-54-2
Record name 6-Nitro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.